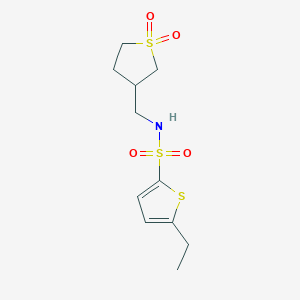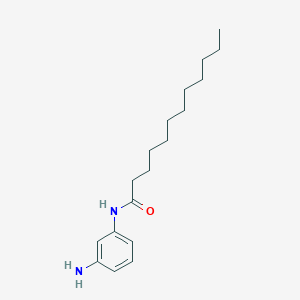
N-(3-aminophenyl)dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminophenyl)dodecanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a dodecanamide chain attached to a 3-aminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)dodecanamide typically involves the reaction of 3-aminophenylamine with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-aminophenyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Nitro or nitroso derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-aminophenyl)dodecanamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of surfactants, polymers, and other functional materials.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a ligand in the study of enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the development of therapeutic agents.
Industry: this compound can be used in the formulation of specialty chemicals, including lubricants, coatings, and adhesives. Its properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(3-aminophenyl)dodecanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dodecanamide chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(3-aminophenyl)acetamide: Similar structure but with a shorter acetamide chain.
N-(3-aminophenyl)benzamide: Contains a benzamide group instead of a dodecanamide chain.
N-(3-aminophenyl)propionamide: Features a propionamide chain.
Uniqueness: N-(3-aminophenyl)dodecanamide is unique due to its long dodecanamide chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as surfactant synthesis and membrane studies.
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)dodecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-2-3-4-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(19)15-17/h11-13,15H,2-10,14,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSBMDYJLAMEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3020405.png)
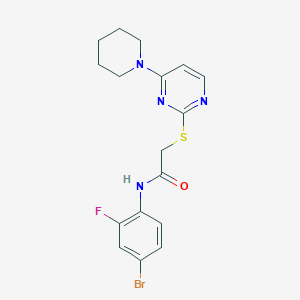
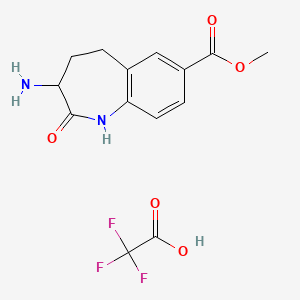
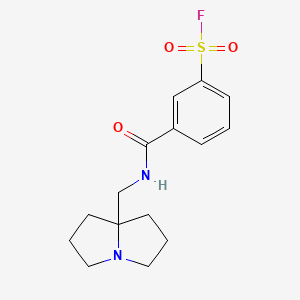
![Imidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3020410.png)
![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B3020414.png)

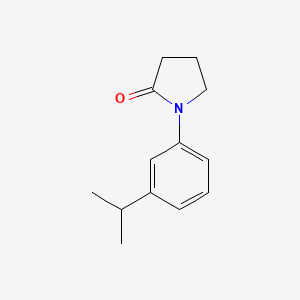
![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)
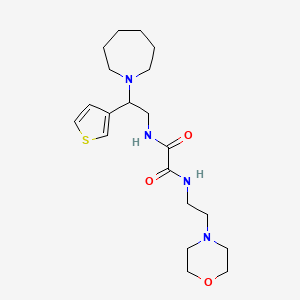
![4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B3020424.png)
